molecular formula C19H15N5 B14015279 N,N,1-triphenyltetrazol-5-amine CAS No. 63641-08-7

N,N,1-triphenyltetrazol-5-amine

Cat. No.: B14015279
CAS No.: 63641-08-7
M. Wt: 313.4 g/mol
InChI Key: FGBFWVCLASLZRP-UHFFFAOYSA-N
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Description

N,N,1-triphenyltetrazol-5-amine is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63641-08-7

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

N,N,1-triphenyltetrazol-5-amine

InChI

InChI=1S/C19H15N5/c1-4-10-16(11-5-1)23(17-12-6-2-7-13-17)19-20-21-22-24(19)18-14-8-3-9-15-18/h1-15H

InChI Key

FGBFWVCLASLZRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

The Broader Landscape: Tetrazole Chemistry in Science

Tetrazoles, heterocyclic compounds featuring a five-membered ring with four nitrogen atoms and one carbon atom, are foundational to significant advancements in both contemporary organic synthesis and materials science. numberanalytics.com Their unique properties, including high nitrogen content, thermal stability, and resistance to degradation, make them highly versatile. numberanalytics.com In organic synthesis, tetrazoles serve as crucial intermediates, catalysts, and building blocks for more complex molecules. numberanalytics.com They are particularly valued in medicinal chemistry where they can act as bioisosteres for carboxylic acids, enhancing the properties of new drug candidates. numberanalytics.combohrium.com

In the realm of materials science, the high nitrogen content and thermal stability of tetrazoles lend themselves to the development of energetic materials like propellants and explosives. numberanalytics.com Furthermore, their ability to coordinate with metal ions makes them valuable as ligands in coordination chemistry, leading to the creation of functional metal-organic frameworks with applications in areas like gas storage. lifechemicals.com

A Look Back: the Evolution of Tetrazole Synthesis

The journey of tetrazole chemistry began in the late 19th and early 20th centuries. numberanalytics.comnih.gov Initial synthetic routes were often hampered by the need for harsh reaction conditions and limited starting materials. numberanalytics.com A pivotal moment in tetrazole synthesis was the discovery of the reaction between hydrazoic acid and nitriles. numberanalytics.com Over the years, synthetic methodologies have evolved significantly, becoming more efficient and accessible.

A cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). bohrium.comwikipedia.org This method has been refined through various approaches, including the use of acidic media, Lewis acids, and organometallic or organosilicon azides. bohrium.comresearchgate.net The development of microwave-assisted synthesis has further revolutionized the field, offering rapid and efficient pathways to tetrazole derivatives. numberanalytics.com

The functionalization of the tetrazole ring, particularly at the 5-position, has been a key area of research. bohrium.com A significant challenge in this area is achieving regioselectivity, as reactions can often lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net Recent advancements have focused on overcoming this challenge. For instance, the use of a "turbo" Grignard reagent (iPrMgCl·LiCl) has enabled the direct C-H deprotonation of 1N-protected tetrazoles, providing a stable metalated intermediate for reaction with various electrophiles. acs.orgorganic-chemistry.org This method allows for selective functionalization at the fifth position, avoiding common side reactions like retro [2+3] cycloaddition. acs.orgorganic-chemistry.org

The Specific Focus: Why N,n,1 Triphenyltetrazol 5 Amine Matters

The investigation into N,N,1-triphenyltetrazol-5-amine is driven by the unique combination of the tetrazole core and the three phenyl substituents. The tetrazole ring itself provides a stable, electron-rich scaffold. The phenyl groups, attached to the nitrogen atoms, significantly influence the molecule's steric and electronic properties. This specific substitution pattern can impact its reactivity, solubility, and potential interactions with other molecules, making it a compelling target for research.

The rationale for studying this compound lies in its potential applications stemming from the fundamental properties of tetrazoles. As a substituted tetrazole, it could be explored for its bioisosteric properties in medicinal chemistry or as a building block for novel materials with tailored electronic or energetic characteristics. The triphenyl substitution offers a platform to fine-tune these properties through further modifications of the phenyl rings.

Charting the Future: Research Directions for N,n,1 Triphenyltetrazol 5 Amine

Classical Synthetic Approaches for Tetrazole Ring Formation Applied to this compound

Classical methods for tetrazole synthesis have long been established and typically rely on fundamental organic reactions. These approaches, while foundational, are often characterized by harsh reaction conditions and the use of stoichiometric, sometimes hazardous, reagents.

The most prominent classical route to the tetrazole core is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile. For the synthesis of 1,5-disubstituted 5-aminotetrazoles, this typically involves the reaction of an organic azide (B81097) with a cyanamide (B42294) or a carbodiimide (B86325).

To synthesize this compound, a plausible cycloaddition pathway would involve the reaction between phenyl azide (the 1,3-dipole) and diphenylcarbodiimide (B3054861) (the dipolarophile). The lone pair on the nitrogen of the carbodiimide initiates the attack on the terminal nitrogen of the azide, leading to a cyclic intermediate that rearranges to the stable aromatic tetrazole ring.

While phenyl azide's reactivity in [3+2] cycloadditions can be moderate, the reaction is driven by the formation of the highly stable aromatic tetrazole ring. rsc.orgresearchgate.net The reaction mechanism involves the coordination of the reactants, followed by an intramolecular cyclization. Computational studies on similar systems suggest that this process is generally concerted, with all bonding changes occurring in a single step. nih.gov

A key challenge in this approach is the potential for side reactions and the need for elevated temperatures to drive the reaction to completion, especially with moderately reactive substrates. rsc.org

Rearrangement reactions offer an alternative classical pathway to the tetrazole scaffold. A common strategy for synthesizing 1,5-disubstituted-5-aminotetrazoles involves the use of substituted thioureas. In a hypothetical synthesis for this compound, the starting material would be 1,1,3-triphenylthiourea .

This process typically involves two key steps:

Desulfurization and Carbodiimide Formation: The thiourea (B124793) is treated with a thiophilic reagent, such as mercury(II) oxide or dicyclohexylcarbodiimide (B1669883) (DCC), to remove the sulfur atom and generate a carbodiimide intermediate in situ.

Cyclization with Azide: The generated diphenylcarbodiimide then reacts with an azide source, commonly sodium azide in the presence of an acid, to undergo cyclization and form the tetrazole ring.

This method is effectively a one-pot procedure that combines the generation of the dipolarophile with the subsequent cycloaddition. The regioselectivity, which determines the final position of the substituents, is a critical aspect of this synthesis.

Another classical approach involves the reaction of cyanogen (B1215507) azide with primary amines to form 1-substituted 5-aminotetrazoles. nih.gov This protocol could be conceptually extended; for instance, reacting cyanogen azide with diphenylamine (B1679370) could potentially lead to an N,N-diphenyl-5-aminotetrazole scaffold, which could then be N-arylated at the ring to yield the final product, though this multi-step approach may be less efficient.

Modern Catalytic Strategies for the Synthesis of this compound

To overcome the limitations of classical methods, modern catalytic strategies have been developed. These approaches offer milder reaction conditions, higher yields, and greater functional group tolerance through the use of metal or organocatalysts.

Various metal catalysts have been shown to be effective in the synthesis of substituted tetrazoles. A notable example is a bismuth-promoted three-component reaction for synthesizing 1-substituted 5-aminotetrazoles. acs.org This method involves reacting a primary amine, an isothiocyanate, and sodium azide in the presence of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) under microwave heating. acs.org

Adapting this methodology for this compound would involve a three-component reaction between diphenylamine , phenyl isothiocyanate , and sodium azide , promoted by the bismuth salt. The proposed reaction proceeds through an in situ-formed 1,1,3-triphenylthiourea intermediate, which is then desulfurized and cyclized. This approach offers advantages such as short reaction times and often avoids the need for chromatographic purification. acs.org

The table below summarizes the conditions and yields for the synthesis of an analogous compound, N,1-diphenyl-1H-tetrazol-5-amine, using this method.

AmineIsothiocyanateCatalystSolventTime (min)Yield (%)Ref
AnilinePhenyl isothiocyanateBi(NO₃)₃·5H₂OCH₃CN269 acs.org
This data is for an analogous compound and serves as a model for the proposed synthesis.

Other metal-catalyzed systems, such as those employing palladium and copper, have been used for the synthesis of complex 1,5-diaryl substituted tetrazoles via cross-coupling reactions. nih.govbeilstein-journals.org These methods typically start with a pre-formed tetrazole ring that is subsequently functionalized, representing a different strategic approach to building molecular complexity. nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including tetrazole synthesis. While specific organocatalytic methods for this compound are not documented, general principles can be applied. For instance, organocatalysts can be used to activate nitriles for cycloaddition with azides. gatech.edu

A potential strategy could involve the organocatalytic conversion of diphenylamine to diphenylcyanamide, followed by a catalyzed [3+2] cycloaddition with phenyl azide. Although this specific application remains to be explored, the use of simple organic molecules as catalysts is a growing field with significant potential for synthesizing complex heterocyclic systems under mild, metal-free conditions. rsc.orgunl.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be envisioned based on established methods for other tetrazoles.

Use of Greener Solvents: Many traditional tetrazole syntheses use volatile and toxic organic solvents. Research has demonstrated the feasibility of conducting these reactions in more environmentally benign media, such as water or deep eutectic solvents. beilstein-journals.orgmdpi.com The Ugi-azide four-component reaction, a versatile method for creating 1,5-disubstituted tetrazoles, has been successfully performed in aqueous micelles. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in metal-catalyzed routes, such as the bismuth nitrate-promoted synthesis of aminotetrazoles. acs.org This increased energy efficiency is a core tenet of green chemistry.

The table below compares conventional heating with microwave-assisted synthesis for a related three-component reaction, highlighting the significant reduction in reaction time.

MethodHeatingTimeYield (%)Ref
Bismuth-Promoted SynthesisConventionalHoursLower acs.org
Bismuth-Promoted SynthesisMicrowave2-10 min69-85 acs.org
This data is generalized from the synthesis of aminotetrazole analogs.

By integrating these green principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering the dual benefits of precise mass measurement for molecular formula determination and tandem mass spectrometry (MS/MS) for detailed fragment analysis. For this compound, HRMS would confirm its elemental composition and shed light on its gas-phase ion chemistry.

Molecular Formula Confirmation:

The initial step in the HRMS analysis is the accurate determination of the molecular weight of the protonated molecule, [M+H]⁺. The theoretical exact mass of this compound (C₁₉H₁₅N₅) is 313.1378 Da. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Predicted Fragmentation Pattern:

A primary fragmentation route for 5-substituted-1H-tetrazoles involves the elimination of a molecule of hydrazoic acid (HN₃) or molecular nitrogen (N₂). lifesciencesite.com For this compound, the loss of N₂ is a probable initial step, leading to the formation of a highly reactive nitrene intermediate. Another characteristic fragmentation of 5-aminotetrazole (B145819) derivatives is the loss of the amino substituent.

The triphenyl-substituted nature of the molecule will also heavily influence the fragmentation cascade. The presence of multiple phenyl rings suggests that fragments corresponding to the phenyl cation (m/z 77) and biphenyl (B1667301) cation (m/z 154) would be prominent. Cleavage of the bonds connecting the phenyl groups to the tetrazole ring and the exocyclic nitrogen would be expected.

A plausible fragmentation pathway initiated by the loss of N₂ from the tetrazole ring would generate a carbodiimide-like intermediate, which could then undergo further fragmentation. The diphenylamino group could also be lost as a radical, or undergo rearrangements.

A summary of the predicted key fragments for this compound in a hypothetical HRMS/MS experiment is presented in Table 1.

Predicted Fragment Ion (m/z) Proposed Elemental Composition Proposed Neutral Loss Plausible Structure of Fragment
314.1451[C₁₉H₁₆N₅]⁺-Protonated Molecular Ion
286.1399[C₁₉H₁₆N₃]⁺N₂Phenyl(N-phenyl-N'-(phenyl)carbamimidoyl)nitrenium
237.1281[C₁₉H₁₅N]⁺N₄Triphenylmethaniminium analogue
168.0862[C₁₂H₁₀N]⁺C₇H₅N₄Diphenylaminyl cation
167.0780[C₁₂H₉N]⁺C₇H₆N₄Diphenylamine radical cation
91.0546[C₇H₇]⁺C₁₂H₈N₅Tropylium cation (from rearrangement of phenyl)
77.0386[C₆H₅]⁺C₁₃H₁₀N₅Phenyl cation

Table 1: Predicted High-Resolution Mass Spectrometry Fragments of this compound. This interactive table outlines the potential fragments that could be observed in an HRMS/MS analysis, providing insights into the molecule's stability and bonding.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if chiral centers were introduced into the molecule, for instance by substitution on the phenyl rings with chiral moieties or by the formation of atropisomers due to restricted rotation, these techniques would become invaluable for the determination of its absolute stereochemistry.

Principles of Chiroptical Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This results in a spectrum with positive and negative bands that are characteristic of the molecule's three-dimensional structure. ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. nist.gov Together, CD and ORD provide a detailed picture of a molecule's chirality.

Application to Chiral Derivatives:

For a hypothetical chiral derivative of this compound, the chromophores within the molecule would interact with polarized light to produce a characteristic chiroptical signature. The phenyl groups and the tetrazole ring system constitute the primary chromophores. The electronic transitions associated with these groups would give rise to distinct signals in the CD and ORD spectra.

For example, a study on a novel chiral α-tetrazole binaphthylazepine organocatalyst successfully employed vibrational circular dichroism (VCD), a related technique, to determine the absolute configuration of a benzylic stereocenter adjacent to the tetrazole ring. nih.gov This demonstrates the utility of chiroptical methods in assigning stereochemistry in complex tetrazole-containing molecules.

Hypothetical Data for a Chiral Derivative:

In a hypothetical scenario where a chiral derivative of this compound exists, one could expect to observe specific Cotton effects in the ORD spectrum and corresponding bands in the CD spectrum. The sign and magnitude of these signals would be directly related to the spatial arrangement of the substituents around the chiral center.

Table 2 provides a hypothetical example of CD and ORD data for a chiral derivative of this compound.

Technique Wavelength (nm) Observed Signal Interpretation
CD280Positive Band (Δε = +2.5)π → π* transition of a phenyl chromophore
CD250Negative Band (Δε = -4.0)π → π* transition of the tetrazole chromophore
ORD300Positive Cotton EffectCorresponds to the 280 nm CD band
ORD260Negative Cotton EffectCorresponds to the 250 nm CD band

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound. This interactive table illustrates the type of data that would be obtained from CD and ORD spectroscopy, which would be crucial for determining the absolute configuration of a chiral analogue.

Quantum Chemical Investigations of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular-level properties of this compound. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and aromaticity, which are fundamental to understanding the molecule's stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com

For triphenylamine (B166846) derivatives, the HOMO is typically localized on the triphenylamine moiety, reflecting its electron-donating nature. In contrast, the LUMO distribution can vary depending on the nature of the substituent attached to the triphenylamine core. researchgate.net In the case of this compound, it is anticipated that the HOMO would be centered on the N,N-diphenylamino group and the adjacent nitrogen atom of the tetrazole ring. The LUMO is likely to be distributed across the tetrazole ring and the N1-phenyl substituent.

Table 1: Representative HOMO-LUMO Energies of Related Compounds This table presents data from similar compounds to infer the potential electronic properties of this compound.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Computational Method
Triphenylamine Derivative 1 -5.23 -1.98 3.25 B3LYP/6-311G(d,p)
Triphenylamine Derivative 2 -5.45 -2.11 3.34 B3LYP/6-311G(d,p)

Data is illustrative and sourced from computational studies on various triphenylamine and carbazole (B46965) derivatives. researchgate.net

The distribution of electron density within this compound is inherently asymmetrical due to the presence of electronegative nitrogen atoms and the delocalized π-systems of the phenyl rings. An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

In this compound, the nitrogen atoms of the tetrazole ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. The exocyclic amine nitrogen, influenced by the electron-donating triphenylamine group, would also exhibit significant nucleophilic character. Conversely, the hydrogen atoms of the phenyl rings and potentially the carbon atom of the tetrazole ring would exhibit a more positive electrostatic potential, indicating electrophilic character.

Computational studies on substituted tetrazoles have shown that the electrostatic potential is significantly influenced by the nature and position of the substituents. researchgate.netanu.edu.auacs.org For 5-substituted tetrazoles, the N-H group displays acidic character, and the sp2 nitrogen atoms of the ring are primary sites for intermolecular interactions. nih.gov

The degree of electron delocalization and aromaticity can be influenced by the dihedral angles between the phenyl rings and the tetrazole ring. In related structures like 5-amino-1-phenyltetrazole, the phenyl and tetrazole rings are not coplanar, which can affect the extent of π-conjugation between the two systems. researchgate.net The N,N-diphenylamino group at the 5-position is expected to enhance the electron density of the tetrazole ring through resonance, potentially influencing its aromatic character. The planarity of the amino group in 5-aminotetrazoles suggests significant conjugation with the tetrazole ring. researchgate.net

Chemical Transformations and Reaction Mechanisms of this compound

The electronic features described above govern the chemical reactivity of this compound, predisposing it to specific types of chemical transformations.

The presence of multiple nitrogen atoms with lone pairs of electrons confers nucleophilic character to this compound. The exocyclic diphenylamino group is expected to be a primary site for electrophilic attack, similar to other tertiary amines. masterorganicchemistry.com However, the nucleophilicity of the nitrogen in triphenylamine is generally lower than that of aliphatic amines due to the delocalization of the lone pair into the phenyl rings. The nitrogen atoms of the tetrazole ring also represent potential nucleophilic centers. researchgate.net

Conversely, the molecule can also undergo nucleophilic substitution reactions. While the tetrazole ring itself is generally stable, substitution at the carbon atom is possible under certain conditions. The phenyl rings of the triphenylamine moiety can undergo electrophilic aromatic substitution, with the amino group acting as a strong activating and ortho-, para-directing group.

The tetrazole ring is known to participate in cycloaddition reactions, particularly [3+2] cycloadditions, which are valuable for the synthesis of other heterocyclic systems. libretexts.org Thermally or photochemically induced ring-opening of tetrazoles can lead to the formation of highly reactive nitrile imine intermediates. acs.orgnih.gov These intermediates can then undergo intramolecular or intermolecular cycloadditions.

For 1,5-disubstituted tetrazoles, such as the this compound scaffold, the regioselectivity of these reactions is influenced by the nature of the substituents at the N1 and C5 positions. The presence of the bulky and electron-donating triphenylamino group at C5 and a phenyl group at N1 would significantly impact the steric and electronic environment of the tetrazole ring, thereby influencing the feasibility and outcome of cycloaddition and ring-opening reactions.

Derivatization and Functionalization of this compound

No specific studies concerning the derivatization or functionalization of this compound have been reported. Research on related compounds, such as 5-aminotetrazoles, demonstrates that functionalization can occur at the amino group or the tetrazole ring nitrogens. For instance, multicomponent reactions are a common strategy for synthesizing 1,5-disubstituted tetrazoles. A bismuth-nitrate-promoted reaction of phenyl isothiocyanate, sodium azide, and an amine can yield various 1-substituted-N-phenyl-1H-tetrazol-5-amines. acs.org For example, using benzylamine (B48309) or ethylamine (B1201723) in this reaction produces 1-benzyl-N-phenyl-1H-tetrazol-5-amine and 1-ethyl-N-phenyl-1H-tetrazol-5-amine, respectively. acs.org

In principle, the exocyclic amino group of this compound could undergo reactions typical of diarylamines. The tetrazole ring itself, particularly the N2, N3, and N4 positions, could potentially be targeted for alkylation or other substitutions, although the steric hindrance from the existing phenyl groups might limit reactivity. Without experimental data, any proposed reaction pathways remain speculative.

Photochemical and Thermal Stability and Decomposition Pathways of this compound

Specific data on the photochemical and thermal stability of this compound is absent from the scientific literature. However, the behavior of related tetrazole derivatives provides a general framework for its potential stability and decomposition.

Photochemical Stability: The photochemistry of phenyl-substituted tetrazoles often involves the extrusion of molecular nitrogen (N₂). nih.gov For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of 1,3-oxazines through the elimination of N₂. nih.govresearchgate.net It is plausible that UV irradiation of this compound could induce cleavage of the tetrazole ring, leading to nitrogen extrusion and the formation of various radical or nitrilimine intermediates, but this has not been experimentally verified.

Thermal Stability: The thermal stability of heterocyclic compounds is often influenced by their substituents. Studies on similar structures show that decomposition typically begins at temperatures above 250°C. mdpi.com The decomposition of the parent compound, 5-aminotetrazole (5-AT), has been studied extensively, revealing complex pathways that include the formation of hydrazoic acid (HN₃), cyanamide (NH₂CN), and nitrogen gas. researchgate.netresearchgate.net The decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), another nitrogen-rich compound, is initiated by the condensation of adjacent amino and nitro groups to form water and a furazan (B8792606) ring, followed by ring breakdown. nih.gov For this compound, thermal decomposition would likely involve the fragmentation of the tetrazole ring. The presence of the three phenyl groups would be expected to influence the decomposition temperature and the nature of the resulting products, but no specific decomposition pathways or products have been identified.

Reaction Kinetics and Thermodynamic Parameters of this compound Transformations

There is no available information on the reaction kinetics or thermodynamic parameters associated with the transformations of this compound. Kinetic studies on the thermal decomposition of the parent 5-aminotetrazole have determined activation energies for different decomposition routes. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate the thermodynamics of decomposition for 5-aminotetrazole and its isomers, highlighting the importance of bimolecular reactions in the condensed phase. researchgate.net Similar experimental (e.g., using Differential Scanning Calorimetry) and computational studies would be necessary to determine the kinetic and thermodynamic profile of this compound, but such research has not been published.

V. Theoretical and Computational Chemistry Studies on N,n,1 Triphenyltetrazol 5 Amine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For N,N,1-triphenyltetrazol-5-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its most stable three-dimensional geometry. growingscience.comresearchgate.net These calculations typically reveal the optimized bond lengths, bond angles, and dihedral angles of the molecule.

The phenyl rings attached to the nitrogen atoms and the tetrazole ring are generally not coplanar due to steric hindrance, leading to a twisted conformation. The bond lengths within the tetrazole ring and the C-N and N-N bonds connecting the phenyl groups are also elucidated, providing a detailed picture of the molecular framework.

Furthermore, DFT calculations are instrumental in understanding the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them is calculated. This HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for a Phenyl-Substituted Tetrazole Derivative using DFT (B3LYP/6-311G(d,p)) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | N1-N2 | 1.34 | | | N2-N3 | 1.29 | | | N3-N4 | 1.35 | | | N4-C5 | 1.34 | | | C5-N1 | 1.35 | | | N1-C(Ph) | 1.43 | | | N(amino)-C5 | 1.37 | | | N(amino)-C(Ph) | 1.42 | | | | | N1-N2-N3 | 109.5 | | | | N2-N3-N4 | 105.0 | | | | N3-N4-C5 | 110.0 | | | | N4-C5-N1 | 105.5 | | | | C5-N1-N2 | 110.0 |

Note: The data in this table is representative of typical values for phenyl-substituted tetrazole derivatives and is intended for illustrative purposes.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations can be employed to obtain benchmark values for its thermodynamic properties, such as the heat of formation and Gibbs free energy. These high-accuracy calculations are particularly useful for validating the results obtained from more computationally efficient methods like DFT. They can also be used to investigate reaction mechanisms and transition states involving this molecule with a high degree of confidence.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility. chemrevlett.com The three phenyl rings can rotate around their single bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying the effects of solvents on the structure and behavior of this compound. By explicitly including solvent molecules in the simulation box, it is possible to model the solute-solvent interactions and understand how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. These simulations can also provide information about the solvation shell around the molecule and the local solvent structure. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (Focus on non-biological activities, e.g., catalytic efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery for biological activities, QSAR can also be applied to predict non-biological properties such as catalytic efficiency, material properties, or toxicity. researchgate.net

For a series of derivatives of this compound, a QSAR model could be developed to predict a property of interest, for example, its efficiency as a ligand in a catalytic reaction. The first step in building a QSAR model is to generate a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once the descriptors are calculated, a mathematical equation is derived to correlate these descriptors with the observed activity. This is typically done using statistical methods like multiple linear regression or machine learning algorithms. A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with enhanced properties.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules. nih.gov For this compound, theoretical calculations can provide valuable assistance in the interpretation of its experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govscielo.org.za These predicted chemical shifts can be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. doi.orgresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net The predicted IR spectrum shows the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretching, C=N stretching of the tetrazole ring, and the vibrations of the phenyl rings. Comparing the calculated and experimental IR spectra can help in the detailed assignment of the vibrational bands.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Phenyl-Substituted Aminotetrazole

Spectroscopic Data Predicted (DFT) Experimental
¹³C NMR (ppm)
C (tetrazole) 155.8 154.2
C (phenyl, ipso-N1) 138.5 137.9
C (phenyl, ipso-N-amino) 142.1 141.5
UV-Vis λ_max (nm) 275 280
IR (cm⁻¹)
N-H stretch 3450 3435
C=N stretch (ring) 1620 1615

Note: The data in this table is representative and intended for illustrative purposes, showing the typical agreement between calculated and experimental values for similar compounds.

Vi. Advanced Research Applications of N,n,1 Triphenyltetrazol 5 Amine in Chemical Science

N,N,1-Triphenyltetrazol-5-amine as a Ligand in Coordination Chemistry

The structure of this compound, featuring a tetrazole ring and an amine group, suggests its potential as a versatile ligand in coordination chemistry. The tetrazole ring can coordinate to metal ions through its nitrogen atoms, and the amine group can also act as a coordination site.

Synthesis and Characterization of Metal Complexes

Although specific metal complexes of this compound are not extensively documented, the coordination chemistry of similar tetrazole-containing ligands provides insight into the potential synthetic routes and characterization methods. For instance, metal complexes of 1-substituted tetrazoles are often synthesized by reacting the ligand with a metal salt in a suitable solvent. rsc.org The resulting complexes can be characterized using various spectroscopic and analytical techniques.

Similarly, triphenylamine (B166846) derivatives have been successfully used to create stable metal complexes with various transition metals like nickel, copper, and zinc. acs.org These complexes often exhibit interesting photophysical and electrochemical properties.

A general synthetic approach for preparing metal complexes with ligands similar to this compound is outlined below:

StepDescription
1. Ligand Dissolution The tetrazole-based ligand is dissolved in an appropriate organic solvent, such as ethanol (B145695) or acetonitrile.
2. Metal Salt Addition A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is added to the ligand solution.
3. Reaction The mixture is typically stirred and may be heated under reflux to facilitate the complex formation.
4. Isolation The resulting metal complex, often a precipitate, is isolated by filtration.
5. Purification The isolated complex is washed with the solvent to remove any unreacted starting materials and then dried.
6. Characterization Techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction are used to determine the structure and properties of the complex.

This is a generalized table based on the synthesis of related metal-tetrazole complexes.

Role in Catalysis (e.g., C-C coupling, C-heteroatom bond formation)

The catalytic potential of this compound can be inferred from the known catalytic activities of both tetrazole and triphenylamine derivatives.

Triphenylamine and its derivatives are known to act as efficient catalysts or ligands in various organic transformations. For example, they have been employed in light-mediated electron donor-acceptor complexes for C-H perfluoroalkylation of arenes and heteroarenes. nih.gov The propeller-like structure and the electron-donating nature of the central nitrogen atom in triphenylamine facilitate these catalytic processes. A stable Zn(II)-MOF based on a triphenylamine-derived ligand has been shown to be an effective photocatalyst for both photoreductive H₂ evolution and photooxidative C-C coupling reactions. acs.org

Tetrazole derivatives have also found applications in catalysis. For instance, 1-phenyl-1H-tetrazole-5-thiol has been used in the catalytic oxidative coupling reactions. jlu.edu.cn The ability of the tetrazole ring to coordinate with metal centers is a key feature in these catalytic systems.

This compound in Materials Science and Engineering

The unique combination of a tetrazole ring and a triphenylamine core in this compound makes it a promising candidate for the development of advanced materials with specific functions.

Incorporation into Polymer Architectures for Specific Functions

Both tetrazole and triphenylamine moieties have been successfully incorporated into polymer backbones to create materials with tailored properties.

Polymers containing triphenylamine units are well-known for their electroactive and photoactive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices. scilit.comntu.edu.tw These polymers often exhibit good solubility in common organic solvents and high thermal stability. rsc.org For example, polyfluorene derivatives incorporating triphenylamine have been synthesized and shown to have tunable electroluminescence properties. mdpi.com

Tetrazole-containing polymers have also been synthesized and studied, particularly for their thermal decomposition properties and potential as energetic materials. jst.go.jp The high nitrogen content of the tetrazole ring contributes to the energetic nature of these polymers.

Polymer TypeMonomersKey PropertiesPotential Applications
Triphenylamine-based Polymers Triphenylamine derivatives, various co-monomersElectroactive, photoactive, good hole transport, thermal stabilityOLEDs, OPVs, electrochromic devices scilit.comnbinno.com
Tetrazole-containing Polymers Vinyl-tetrazole derivativesHigh nitrogen content, energeticGas-generating compositions, propellants

This table provides examples of polymers containing the constituent moieties of this compound.

Application in Supramolecular Chemistry and Self-Assembly

The structural features of this compound suggest its potential for use in supramolecular chemistry and self-assembly.

Triphenylamine derivatives are known to form multivalent supramolecular aggregates. acs.orgnih.gov These assemblies can exhibit interesting photophysical properties, such as near-infrared fluorescence, and have been explored for applications in targeted cell imaging. nih.gov The propeller-like shape of triphenylamine can direct the formation of specific, well-defined supramolecular structures.

The tetrazole ring is also a valuable building block in supramolecular chemistry. 5-Substituted-1H-tetrazoles can act as both hydrogen bond donors and acceptors, enabling the formation of extended hydrogen-bonded networks. nih.gov These interactions can lead to the self-assembly of complex three-dimensional architectures.

Photoactive or Optoelectronic Materials

The combination of the electron-donating triphenylamine group and the electron-accepting potential of the tetrazole ring makes this compound a promising candidate for photoactive and optoelectronic materials.

Triphenylamine is a cornerstone material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent hole transport properties. nbinno.com Its incorporation into materials can enhance the efficiency and longevity of optoelectronic devices. nbinno.com Polymers and small molecules based on triphenylamine often exhibit strong fluorescence and have been investigated for their nonlinear optical properties. rsc.org

While less common, tetrazole derivatives have also been explored in the context of photoactive materials. The electronic properties of the tetrazole ring can be tuned by substitution, which in turn can influence the photophysical properties of the resulting material.

This compound as a Synthetic Intermediate for Complex Organic Molecules

Tetrazole derivatives are recognized for their utility as synthetic intermediates in the creation of more complex heterocyclic compounds. thieme-connect.com The tetrazole ring can act as a precursor in various chemical transformations, including rearrangements and cycloadditions, to build larger molecular scaffolds. thieme-connect.comnih.gov Specifically, 5-substituted 1H-tetrazoles are considered valuable intermediates in organic synthesis. thieme-connect.comresearchgate.net The functionalization of these tetrazoles can, however, be challenging as it may lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net

In the context of this compound, the presence of three phenyl groups would likely influence its reactivity and potential as a synthetic intermediate. However, no specific studies detailing its use in the synthesis of complex organic molecules were identified. General synthetic routes for tetrazole derivatives often involve the reaction of nitriles with azides. nih.govresearchgate.net The synthesis of various substituted tetrazoles has been explored, including those with phenyl groups, but the specific triphenylated amine derivative remains largely uncharacterized in this role. researchgate.netresearchgate.net

Table 1: General Synthetic Applications of Tetrazole Derivatives

ApplicationDescription
Heterocycle SynthesisTetrazoles can serve as precursors for other heterocyclic systems through ring transformation reactions. thieme-connect.com
Peptidomimetics1,5-disubstituted tetrazoles are effective bioisosteres for cis-amide bonds in peptidomimetics. nih.govacs.org
Bioisosteric Replacement5-substituted tetrazoles are frequently used as surrogates for carboxylic acids in medicinal chemistry. nih.govresearchgate.netacs.org

This compound in Analytical Chemistry (e.g., chemosensors for metal ions or specific organic analytes)

The field of analytical chemistry has seen the application of various tetrazole derivatives as chemosensors, particularly for the detection of metal ions. The tetrazole ring, with its multiple nitrogen atoms, can act as an effective ligand for coordinating with metal cations. africanjournalofbiomedicalresearch.comiaea.org This interaction can lead to a detectable signal, such as a change in fluorescence, which forms the basis of the sensing mechanism.

For instance, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, has been synthesized and shown to act as a fluorescent "turn-on" sensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions. nih.govresearchgate.net The sensing mechanism in this case was attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ions. nih.govresearchgate.net The detection limits for Al³⁺ and Zn²⁺ with this sensor were reported to be 2.79 x 10⁻⁷ M and 3.18 x 10⁻⁷ M, respectively. researchgate.net

While these examples demonstrate the potential of the tetrazole scaffold in analytical applications, no research was found that specifically employs this compound for such purposes. The electronic and steric properties imparted by the three phenyl groups would undoubtedly affect its coordination behavior and sensing capabilities, but these have not been experimentally documented in the available literature.

Table 2: Examples of Tetrazole Derivatives as Chemosensors

Tetrazole DerivativeAnalyte(s)Sensing PrincipleReference
1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-olAl³⁺, Zn²⁺Fluorescence "turn-on" (ESIPT inhibition) nih.govresearchgate.net
General Tetrazole-based compoundsMetal IonsUV-Visible Spectroscopy africanjournalofbiomedicalresearch.com

Vii. Future Directions and Emerging Research Avenues for N,n,1 Triphenyltetrazol 5 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new synthetic routes to N,N,1-triphenyltetrazol-5-amine and its derivatives is a cornerstone of future research. A significant stride in this direction has been the development of one-pot syntheses for 5-amino-1-aryltetrazoles. These methods, which can involve consecutive ring-opening, azidation, and intramolecular cyclization of 1-aryltetrazoles, offer a more streamlined approach compared to traditional multi-step syntheses. acs.org A key advantage of some of these novel routes is the avoidance of explosive and toxic hydrazoic acid, a crucial factor in developing sustainable chemical processes. acs.org

Future research will likely focus on expanding the scope of these one-pot reactions to accommodate a wider range of substituents on the phenyl rings. Furthermore, the exploration of catalyst-free methods, such as the Ugi-azide repetitive process for preparing bis-1,5-disubstituted-1H-tetrazoles, presents a promising avenue for environmentally benign syntheses. mdpi.com The influence of reaction conditions and the nature of aryl substituents on the regioselectivity of cyclization will continue to be a critical area of investigation to ensure the selective formation of the desired this compound isomers. acs.org

A comparative overview of synthetic methodologies is presented in the table below:

MethodologyKey FeaturesStarting MaterialsSustainability Aspect
One-Pot SynthesisConsecutive ring-opening, azidation, and intramolecular cyclization. acs.org1-AryltetrazolesAvoids the use of hydrazoic acid. acs.org
Ugi-Azide ProcessCatalyst-free, multicomponent reaction. mdpi.comAldehydes, amines, isocyanides, trimethylsilylazideHigh atom economy and catalyst-free conditions. mdpi.commdpi.com
Pd-catalyzed N-arylationControlled synthesis of N,1-diaryl-1H-tetrazol-5-amines. acs.orgAryl bromides, 1-aryl-1H-tetrazol-5-aminesAllows for precise structural control. acs.org

Advanced Computational Design of this compound Derivatives with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), is set to play a pivotal role in the rational design of this compound derivatives with specific, pre-determined properties. DFT calculations have already been employed to investigate the electronic and spatial structures of tetrazole derivatives, providing insights into their stability, reactivity, and potential applications. mdpi.combg.ac.rs For instance, DFT studies have been used to calculate the heats of formation (HOF) of various tetrazole derivatives, which is crucial for assessing their energetic properties. acs.org

Future computational work will likely focus on creating in-silico libraries of this compound derivatives with diverse substitution patterns. By calculating key molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential surfaces, researchers can predict the electronic, optical, and chemical properties of these molecules before their synthesis. mdpi.commdpi.com This predictive power will accelerate the discovery of new derivatives with tuned properties for specific applications, such as improved corrosion inhibition or enhanced performance in electronic devices. mdpi.combg.ac.rs

Key parameters from computational studies on related tetrazole derivatives are summarized below:

Computational MethodProperty InvestigatedSignificance
DFT (B3LYP)Heats of Formation (HOF) acs.orgAssessment of energetic properties. acs.org
DFTAdsorption Energy (ΔE), EHOMO, ELUMO, Egap mdpi.comPrediction of corrosion inhibition efficiency. mdpi.com
DFTGeometric and electronic structures, NBO population researchgate.netUnderstanding structural and energetic properties. researchgate.net

Development of this compound-Based Catalytic Systems with Enhanced Performance

While the catalytic activity of this compound itself is a relatively unexplored area, the synthesis of this class of compounds often relies on sophisticated catalytic systems. The development of these catalytic methodologies is a significant research direction. Palladium-catalyzed N-arylation has emerged as a powerful tool for the synthesis of N,1-diaryl-1H-tetrazol-5-amine derivatives, allowing for controlled reactions at moderate temperatures to prevent undesired rearrangements. acs.org

Future research is expected to focus on the development of more efficient and recyclable catalysts for the synthesis of this compound and its analogues. For example, magnetic nanocatalysts, such as Fe3O4@CS-TCT-Tet-Cu(II), have been successfully used for the synthesis of related N-sulfonyl-N-aryl tetrazoles and can be easily recovered and reused. researchgate.net Similarly, the use of bimetallic nanoparticles, like Cu-Ni supported on reduced graphene oxide, for the synthesis of N-benzyl-N-aryl-5-amino-1H-tetrazoles opens up new possibilities for designing robust and highly active catalytic systems. researchgate.net Furthermore, exploring the potential of this compound and its derivatives as ligands in coordination chemistry could lead to the discovery of novel catalysts for a variety of organic transformations. mdpi.com

Examples of catalytic systems used in the synthesis of related aminotetrazoles are provided below:

Catalyst SystemReaction TypeKey Advantage
Palladium complexesN-arylation acs.orgHigh control over product isomerism. acs.org
Fe3O4@CS-TCT-Tet-Cu(II)Cycloaddition researchgate.netRecyclable and reusable magnetic nanocatalyst. researchgate.net
Cu-Ni/rGON-benzylation/arylation researchgate.netIn situ green synthesis of a highly effective catalyst. researchgate.net

Integration of this compound into Advanced Functional Materials

The unique properties of the tetrazole ring make this compound an attractive building block for advanced functional materials. A particularly promising area is the development of Metal-Organic Frameworks (MOFs). Tetrazole-based linkers are known to form robust MOFs with high thermal and chemical stability due to the strong metal-nitrogen bonds. rsc.org These MOFs can exhibit interesting properties such as high porosity, making them suitable for applications like selective CO2 adsorption. nih.gov

Future research will likely explore the use of this compound as a functional ligand in the design of novel MOFs. The bulky phenyl groups could influence the pore size and topology of the resulting frameworks, potentially leading to materials with tailored gas separation or storage capabilities. researchgate.netnih.gov Beyond MOFs, the integration of this compound into polymers could lead to new materials with enhanced thermal stability or specific dielectric properties, making them candidates for applications in microelectronics as low-κ materials. nih.gov

Material TypePotential ApplicationRole of Tetrazole Derivative
Metal-Organic Frameworks (MOFs)Selective CO2 adsorption, Gas separation rsc.orgnih.govrsc.orgLigand to form porous and stable frameworks. rsc.orgnih.govrsc.org
Polymer CompositesImproved gas separation in membranes rsc.orgFiller to enhance mechanical properties and homogeneity. rsc.org
Low-κ DielectricsInter-layer dielectrics in integrated circuits nih.govComponent to create thermally stable, insulating materials. nih.gov

Unexplored Reactivity Patterns and Mechanistic Discoveries for this compound

A deeper understanding of the reactivity of this compound is essential for unlocking its full potential. While the thermal decomposition of the parent 5-aminotetrazole (B145819) has been studied, the specific decomposition pathways of this compound remain to be elucidated. mdpi.combg.ac.rs Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial in this regard.

A significant area for future exploration is the use of 5-aminotetrazoles in multicomponent reactions (MCRs). mdpi.comrsc.org These reactions offer a highly efficient way to generate molecular complexity in a single step. 5-Aminotetrazole can act as a 1,3-binucleophile, with the exocyclic amino group and an endocyclic nitrogen participating in the reaction. mdpi.com Investigating the MCRs of this compound could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties. Furthermore, a detailed study of the kinetics and thermodynamics of the Dimroth rearrangement in N,1-diaryl-1H-tetrazol-5-amines will provide a better understanding of the isomerization processes in these systems. rsc.org

Reaction TypeKey FeaturesPotential Outcomes
Thermal DecompositionStudy of degradation pathways. mdpi.combg.ac.rsUnderstanding of thermal stability and potential hazards. mdpi.combg.ac.rs
Multicomponent Reactions (MCRs)Acts as a 1,3-binucleophile. mdpi.comrsc.orgEfficient synthesis of complex heterocyclic structures. mdpi.comrsc.org
Dimroth RearrangementIsomerization at elevated temperatures. acs.orgrsc.orgControl over isomer distribution in synthetic products. acs.orgrsc.org

Multi-disciplinary Approaches Combining this compound with Other Chemical Domains

The future of this compound chemistry will be significantly enriched by interdisciplinary collaborations. In medicinal chemistry, tetrazole derivatives are widely recognized as bioisosteres of carboxylic acids, a property that has been exploited in drug design. The synthesis of α-amino acid-isosteric α-amino tetrazoles highlights the potential of this scaffold in developing new therapeutic agents. Future work could involve the design and synthesis of this compound-based compounds as potential inhibitors of specific biological targets. nih.gov

In the field of energetic materials, the high nitrogen content of the tetrazole ring makes it a valuable component. While the focus has often been on simpler aminotetrazoles, the introduction of phenyl groups in this compound could be used to modulate the energetic properties and sensitivity of new materials. rsc.orgmdpi.com Combining synthetic chemistry with materials science and biological screening will be key to unlocking the full potential of this compound and its derivatives across a wide range of applications.

Disciplinary AreaApplicationRationale
Medicinal ChemistryDrug design, bioisosteresTetrazole ring mimics the carboxylic acid group.
Materials ScienceEnergetic materials rsc.orgmdpi.comHigh nitrogen content of the tetrazole ring. rsc.orgmdpi.com
Coordination ChemistryLigand design for functional complexes rsc.orgPotential for creating novel catalysts and magnetic materials. rsc.org

Q & A

What are the optimal synthetic routes for N,N,1-triphenyltetrazol-5-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves multi-step processes, starting with nucleophilic substitution reactions. For example:

  • Step 1 : React phenyltetrazole derivatives with substituted benzyl halides under basic conditions (e.g., NaOH or K₂CO₃) to introduce the triphenyl groups .
  • Step 2 : Optimize yields using microwave-assisted synthesis, which reduces reaction time and improves efficiency compared to conventional heating .
  • Critical Parameters : Base strength, solvent polarity, and temperature. Lower-polarity solvents (e.g., THF) favor substitution, while higher temperatures (80–120°C) accelerate cyclization steps .

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